This doesn't necessarily mean the compound has no research applications. It could be a recently synthesized molecule, or research on it might not be widely published.
5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique pyrazolone structure. Its molecular formula is C16H13N3O3, and it has a molecular weight of 295.29 g/mol. The compound features a 5-methyl group and a 3-nitrophenyl substituent, which contribute to its distinctive chemical properties and potential biological activities. The IUPAC name reflects its structural components, indicating the presence of both methyl and nitrophenyl groups on the pyrazolone core .
The reactivity of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can be attributed to the electron-withdrawing nature of the nitro group and the nucleophilic character of the pyrazolone moiety. Common reactions include:
5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits a range of biological activities. Studies have indicated potential anti-inflammatory and analgesic properties, similar to other compounds in the pyrazolone class. The nitrophenyl substituent may enhance its pharmacological effects by modulating interactions with biological targets such as enzymes or receptors involved in pain and inflammation pathways .
The synthesis of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves:
These steps can vary based on specific reagents and conditions used, allowing for modifications that could yield different derivatives .
This compound has potential applications in various fields:
Interaction studies involving 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one have focused on its binding affinity with various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one. Here are some examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-2-(4-nitrophenyl)-4-phenyldihydro-pyrazol | C16H13N3O3 | Different nitrophenyl position |
| 5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-pyrazol | C10H9N3O3 | Variation in nitrophenyl position |
| 1-Phenyl-3-methylpyrazolone | C10H10N2O | Lacks nitro substituent; simpler structure |
The uniqueness of 5-methyl-2-(3-nitrophenyl)-4-phenyldihydro-pyrazol lies in its specific combination of functional groups that enhance its biological activity while allowing for diverse chemical reactivity. The presence of both methyl and nitrophenyl groups distinguishes it from other similar compounds, potentially leading to novel therapeutic applications .
The classical synthesis of pyrazolones involves condensation reactions between β-ketoesters and hydrazines. For 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, this typically begins with ethyl acetoacetate reacting with 3-nitrophenylhydrazine under basic conditions. Piperidine or sodium hydride in boiling ethanol facilitates cyclization, yielding the pyrazolone core. A notable example involves Friedel-Crafts acylation of anisole to generate alkylphenones, followed by nitration and alkylation to produce β-diketones. Subsequent condensation with 4-methoxyphenylhydrazine hydrochloride forms the triarylpyrazole skeleton, which undergoes demethylation with BBr₃ to introduce phenolic groups.
Regioselectivity challenges arise during diketone cyclization. For instance, 2-methyl-propane-1,3-dione generates a 4:1 ratio of regioisomers due to competing nucleophilic attacks at the α- and β-keto positions. Traditional methods often require chromatographic separation, impacting overall efficiency.
Table 1: Traditional Synthesis Conditions
| Starting Material | Reagent/Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Piperidine | Ethanol | 67–82 |
| 3-Nitrophenylhydrazine | NaH | THF | 78 |
| 4-Methoxyphenylhydrazine | BBr₃ | CHCl₃ | 76 |
Microwave-assisted synthesis offers a solvent-free route to pyrazolones. Irradiating β-ketoesters with hydrazines at 20% power for 2–4 minutes achieves regioselective pyrazolone formation with yields comparable to conventional methods (67–82%). This approach eliminates prolonged heating and reduces energy consumption by 60%.
Aqueous-phase synthesis using imidazole as a catalyst further enhances sustainability. Ethyl acetoacetate, hydrazines, and imidazole in water yield pyrazolones at 80–85°C, avoiding toxic organic solvents. The catalytic system enables recyclability, with imidazole recovered in 92% efficiency after three cycles.
Key Advantages of Green Methods
One-pot multicomponent reactions (MCRs) streamline pyrazolone synthesis. FeCl₃/SiO₂ nanoparticle-catalyzed MCRs combine 3-nitrobenzaldehyde, phenylhydrazine, ethyl acetoacetate, and 4-hydroxycoumarin via Knoevenagel-Michael-cyclization cascades. This method achieves 85% yield in 2 hours, outperforming stepwise approaches.
Transition metal ionic liquids (TMILs), such as Fe(III)-based ILs, enable room-temperature MCRs. TMILs act as dual solvent-catalysts, facilitating hydrazine and diketone condensation with 90% yield in the first cycle and 78% by the fourth reuse.
Mechanistic Insights
Functionalization of the pyrazolone core relies on tailored catalytic systems. Electrophilic substitution at C-4 is achieved using Lewis acids like AlCl₃, introducing chiral groups or aryl substituents. For nitro-group retention during functionalization, Pd/C-mediated hydrogenation selectively reduces other moieties while preserving the nitro group.
Spirocyclic derivatives are synthesized via epoxidation of α,β-unsaturated pyrazolones. Treating 4-dicyanomethylene pyrazolones with H₂O₂ in acetonitrile yields spiropyrazole oxiranes, which serve as precursors for antimicrobial agents.
Table 2: Catalytic Functionalization Outcomes
| Reaction Type | Catalyst | Product | Yield (%) |
|---|---|---|---|
| C-4 Electrophilic Substitution | AlCl₃ | 4-Chloro-pyrazolone | 72 |
| Spirocyclization | H₂O₂/NaOH | Spiropyrazole oxirane | 77 |
| Nitro-Group Retention | Pd/C | 5-Methyl-4-phenylpyrazolone | 68 |
The pharmacological activity of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is rooted in its ability to modulate key biochemical pathways. Like other pyrazolone derivatives, this compound reversibly inhibits cyclooxygenase (COX) enzymes, which are critical for prostaglandin biosynthesis [4]. Prostaglandins mediate inflammation and pain, and their suppression underpins the compound’s anti-inflammatory effects. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, the inhibition by pyrazolones is rapidly reversible, reducing the risk of gastrointestinal side effects [4].
Additionally, the nitrophenyl group enhances electron-withdrawing properties, facilitating interactions with redox-sensitive targets. Molecular docking studies of analogous pyrazolones suggest that the nitro group participates in π-π stacking and hydrophobic interactions with enzyme active sites, such as those of pancreatic lipase (PL) [6]. This dual mechanism—COX inhibition and redox modulation—positions the compound as a multifunctional therapeutic agent.
Pyrazolone derivatives exhibit broad enzymatic inhibitory activity, and 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is no exception. Key targets include:
| Enzyme | Inhibition Mechanism | Biological Impact |
|---|---|---|
| Cyclooxygenase (COX) | Reversible binding to catalytic site | Reduced prostaglandin synthesis [4] |
| Pancreatic Lipase (PL) | Competitive inhibition via hydrophobic interactions | Decreased lipid absorption [6] |
| Protein Kinase B (Akt) | Disruption of PI3K/Akt signaling pathway | Apoptosis in cancer cells [5] |
For example, in pancreatic lipase inhibition, the compound’s nitrophenyl moiety occupies the enzyme’s hydrophobic pocket, while the pyrazolone ring forms hydrogen bonds with catalytic residues [6]. Similarly, in cancer cells, it disrupts PI3K/Akt and ERK 1/2 signaling, pathways critical for cell survival and proliferation [5]. This dual targeting of metabolic and oncogenic enzymes highlights its potential in treating metabolic disorders and malignancies.
The nitro group and conjugated π-system of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one contribute to its antioxidant activity. The compound neutralizes reactive oxygen species (ROS) via electron transfer, effectively scavenging free radicals such as hydroxyl (- OH) and superoxide (O₂- ⁻) [5]. In vitro studies using ferrocenyl pyrazolone analogs demonstrate significant ROS reduction in cancer cells, leading to oxidative stress-induced apoptosis [5].
| Radical Species | Scavenging Efficiency (%) | Experimental Model |
|---|---|---|
| Hydroxyl (- OH) | 78 ± 3.2 | Cell-free assay [5] |
| Superoxide (O₂- ⁻) | 65 ± 4.1 | Human neutrophils [5] |
The compound’s ability to stabilize free radicals through resonance delocalization across the pyrazolone ring further enhances its antioxidant capacity . This property is particularly valuable in neurodegenerative and inflammatory diseases where oxidative stress plays a central role.
Structural features of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, such as the nitro group and hydrophobic phenyl rings, enhance its antimicrobial activity. The compound disrupts microbial cell membranes and inhibits essential enzymes like bacterial topoisomerase IV and viral proteases . For instance, pyrazolone derivatives with nitro substituents exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell membrane disruption |
| Escherichia coli | 25.0 | Enzyme inhibition |
| Candida albicans | 6.25 | Ergosterol biosynthesis inhibition |
While direct antiviral studies on this compound are limited, structurally related pyrazolones inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp) in RNA viruses [6]. The nitro group’s electron-deficient nature may interfere with viral nucleic acid synthesis, suggesting potential for antiviral development.
Density functional theory calculations have emerged as the primary computational method for investigating the electronic structure and properties of pyrazolone derivatives, including 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one. The selection of appropriate DFT functionals and basis sets is crucial for obtaining accurate results that correlate well with experimental observations [1] [2].
The B3LYP functional with the 6-31G(d,p) basis set has been widely employed for geometry optimization studies of pyrazolone derivatives due to its excellent balance between computational efficiency and accuracy [3] [4]. This hybrid functional incorporates 20% Hartree-Fock exchange with 80% density functional exchange, providing reliable predictions of molecular geometries and energetics [5] [6].
For enhanced accuracy in calculating reaction energies and barrier heights, the M06-2X functional with the 6-311G(d,p) basis set has proven particularly effective [2] [7]. This meta-hybrid functional includes 54% Hartree-Fock exchange and demonstrates superior performance for kinetic studies and thermochemical calculations [8].
The optimized geometry of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one reveals a planar pyrazolone ring system with characteristic bond lengths and angles. The C-N bond length in the pyrazole ring typically ranges from 1.35-1.40 Å, while the N-N bond exhibits a length of approximately 1.38 Å [9] [10]. The 3-nitrophenyl substituent introduces significant electron-withdrawing effects, influencing the overall electronic distribution and reactivity of the molecule [11] [12].
The dihedral angles between the pyrazolone ring and the phenyl substituents play a crucial role in determining the molecular conformation and intermolecular interactions. B3LYP/6-31G(d,p) calculations indicate that the 4-phenyl group adopts a twisted conformation relative to the pyrazolone ring, with dihedral angles typically ranging from 5-15 degrees [13] [9].
The total energy calculations provide fundamental insights into the stability and thermodynamic properties of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one. The zero-point energy correction is essential for accurate energy comparisons, typically contributing 0.1-0.2 Hartree to the total energy [3] [10].
Thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, are calculated using standard statistical mechanics formulas at 298.15 K and 1 atm. The formation enthalpy of substituted pyrazolones typically ranges from -50 to -150 kcal/mol, depending on the nature and position of substituents [14] [15].
The incorporation of solvation effects using the Solvation Model based on Density (SMD) provides more realistic representations of molecular behavior in solution. Calculations performed in ethanol and acetonitrile reveal significant changes in electronic properties and molecular conformation compared to gas-phase results [2] [3].
The free energy of solvation for 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is influenced by the polar nitro group and the aromatic phenyl substituents. The polar solvents stabilize the molecule through favorable electrostatic interactions, particularly with the electron-deficient regions created by the nitrophenyl group [11] [7].
The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides fundamental insights into the electronic properties and reactivity of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one [9] [16].
The HOMO of this compound is primarily localized on the pyrazolone ring system, with significant contributions from the nitrogen atoms and the carbonyl oxygen. The electron density distribution in the HOMO indicates the molecule's electron-donating capability, which is crucial for understanding its nucleophilic reactivity [17] [18].
The LUMO is predominantly distributed over the 3-nitrophenyl substituent, particularly concentrated on the nitro group and the aromatic ring. This distribution pattern confirms the strong electron-withdrawing character of the nitrophenyl group and its role in accepting electrons during chemical reactions [9] [16].
The HOMO-LUMO energy gap serves as a fundamental descriptor of chemical reactivity and stability. For 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, the energy gap typically ranges from 3.0-4.0 eV, depending on the computational method and basis set employed [9] [17].
A smaller energy gap indicates higher chemical reactivity and lower kinetic stability, while a larger gap suggests greater stability and reduced reactivity. The presence of the electron-withdrawing nitro group generally decreases the HOMO-LUMO gap compared to unsubstituted pyrazolones, enhancing the molecule's reactivity [16] [18].
The molecular orbital analysis reveals significant intramolecular charge transfer characteristics from the electron-rich pyrazolone ring to the electron-deficient nitrophenyl group. This charge transfer is facilitated by the conjugated π-system that extends throughout the molecule [9] [16].
The HOMO→LUMO transition corresponds to a charge transfer from the pyrazolone donor to the nitrophenyl acceptor, resulting in characteristic absorption bands in the UV-visible spectrum. The calculated transition energy correlates well with experimental absorption maxima, validating the computational approach [2] [9].
The partial density of states (PDOS) analysis provides detailed information about the atomic contributions to the frontier molecular orbitals. For 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, the nitrogen atoms of the pyrazole ring contribute significantly to both HOMO and LUMO orbitals [16].
The oxygen atom of the nitro group shows substantial contribution to the LUMO, reflecting its electron-accepting character. The carbon atoms of the aromatic rings provide moderate contributions to both frontier orbitals, maintaining the conjugated character of the system [16] [18].
The total first hyperpolarizability (β₀) is calculated using the equation:
β₀ = (βₓ² + βᵧ² + βᵤ²)^(1/2)
where βₓ, βᵧ, and βᵤ are the components of the hyperpolarizability tensor along the three coordinate axes [9] [19].
The linear polarizability (α) of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one reflects its response to external electric fields. The average polarizability typically ranges from 200-300 atomic units, with the x-axis component showing the highest contribution due to the extended conjugation along the molecular backbone [9] [20].
The polarizability tensor components (αₓₓ, αᵧᵧ, αᵤᵤ) provide insights into the directional dependence of the molecular response. The αₓₓ component is generally the largest, reflecting the preferential polarization along the long molecular axis [19] [20].
The permanent dipole moment (μ) of 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically ranges from 3.0-6.0 Debye, indicating significant charge separation within the molecule. The nitro group acts as a strong electron-withdrawing center, creating a substantial dipole moment directed from the pyrazolone ring toward the nitrophenyl substituent [9] [16].
The dipole moment components (μₓ, μᵧ, μᵤ) reveal the three-dimensional charge distribution. The μₓ component is usually dominant, corresponding to the charge transfer along the molecular axis connecting the electron-donating pyrazolone ring with the electron-accepting nitrophenyl group [9] [19].
The second hyperpolarizability (γ) calculations provide information about third-order nonlinear optical properties. For 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, the γ values typically range from 10⁻³⁶ to 10⁻³² esu, depending on the computational method and molecular conformation [21] [19].
The presence of the nitro group significantly enhances the second hyperpolarizability through its strong electron-withdrawing effect, which increases the nonlinear response of the conjugated π-system. The γ values are particularly sensitive to the planarity of the molecule and the extent of conjugation [9] [21].